![molecular formula C19H21F3N2O3 B015277 Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 887407-06-9](/img/structure/B15277.png)
Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives, including compounds similar to Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, often involves modified Hantzsch reactions or multicomponent reactions. For instance, ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates were synthesized via a one-step procedure involving ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides in the presence of piperidine in ethanol at room temperature (Hayotsyan et al., 2019).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized using X-ray diffraction, showing that these compounds often crystallize in various space groups with specific unit-cell parameters. For example, a related compound, Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was found to crystallize in the triclinic space group P−1, indicating a complex three-dimensional arrangement (Sambyal et al., 2011).
Chemical Reactions and Properties
Dihydropyridine derivatives participate in various chemical reactions, including Michael addition and Knoevenagel condensation, as part of their synthesis process. The presence of functional groups such as the carbomethoxy and ethylcarbamoyl groups significantly influences the reactivity and interactions of these molecules, leading to the formation of complex structures with specific properties (Trivedi et al., 2009).
科学的研究の応用
DNA Methyltransferase Inhibitors
DNA methylation is a crucial epigenetic process affecting gene expression, and inhibitors of DNA methyltransferases can restore suppressor gene expression and show antitumor effects in both in vitro and in vivo models. Studies on nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine have shown promise in treating leukemias but less activity against solid tumors, highlighting the importance of these compounds in cancer research (Goffin & Eisenhauer, 2002).
Volatilome of Hazelnuts
Research on hazelnuts has identified key odorants that define their distinctive aroma. This kind of research into volatiles and their influence on food quality and perception can be relevant for understanding the broader applications of chemical compounds in food science (Squara et al., 2022).
Xylan Derivatives
The chemical modification of xylan to create new biopolymer ethers and esters demonstrates the versatility of chemical synthesis in producing materials with specific properties, which can include applications in drug delivery and as additives in various industries (Petzold-Welcke et al., 2014).
Environmental Epigenetics
The study of epigenetic modifications, such as DNA methylation/demethylation, is crucial for understanding how environmental factors influence genetic regulation and contribute to disease. Research into the oxidative derivatives of cytosine like 5-hydroxymethylcytosine (5hmC) provides insights into epigenetically mediated responses to environmental changes (Efimova et al., 2020).
Synthesis of Fine Chemicals from 5-Hydroxymethylfurfural (HMF)
5-HMF, a biomass-derived platform chemical, showcases the potential of renewable resources in synthesizing a wide range of value-added chemicals, highlighting the intersection of green chemistry and organic synthesis (Fan et al., 2019).
特性
IUPAC Name |
methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-5-23-17(25)14-10(2)24-11(3)15(18(26)27-4)16(14)12-8-6-7-9-13(12)19(20,21)22/h6-9,16,24H,5H2,1-4H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYAPZRGXNWOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391015 |
Source


|
| Record name | Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
CAS RN |
887407-06-9 |
Source


|
| Record name | Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

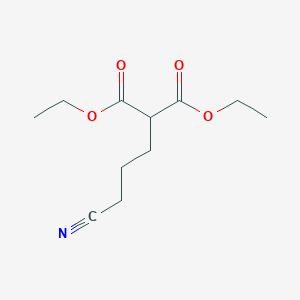



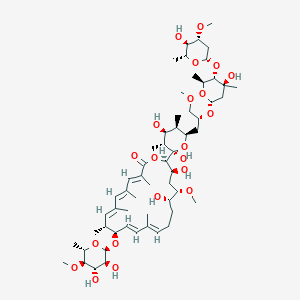

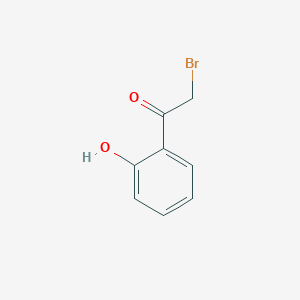
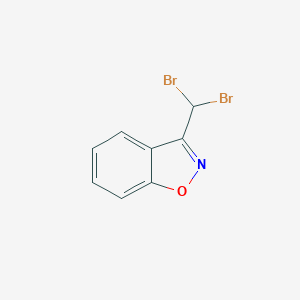
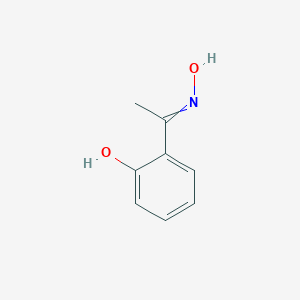
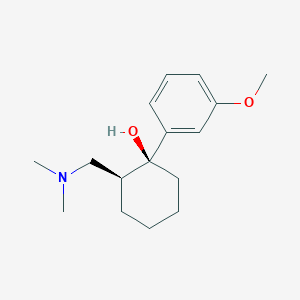
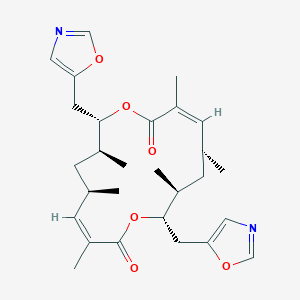
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)
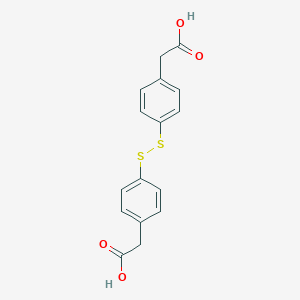
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)